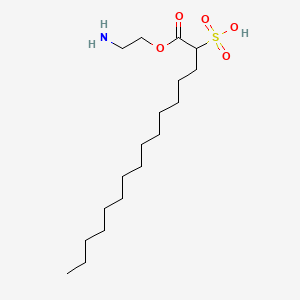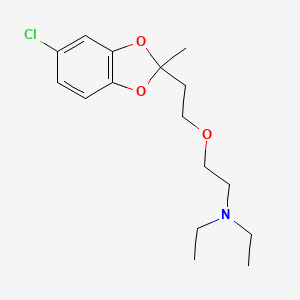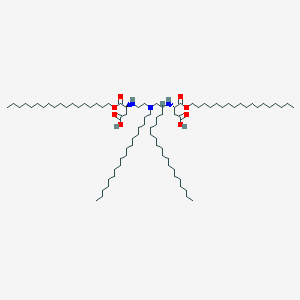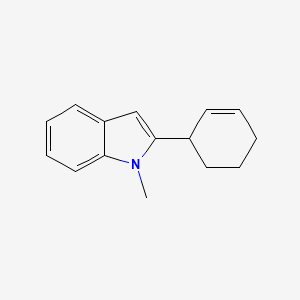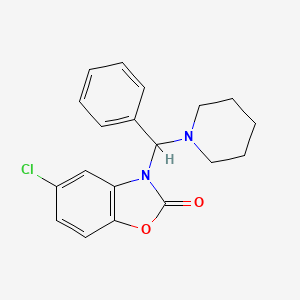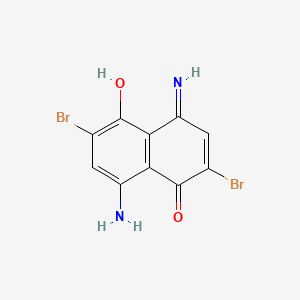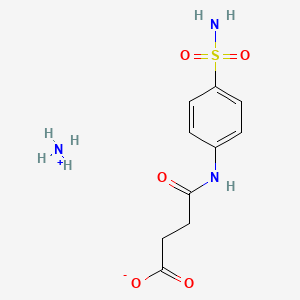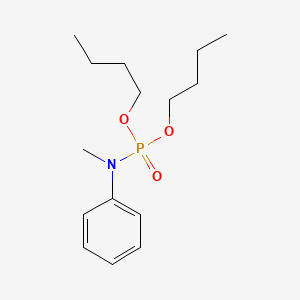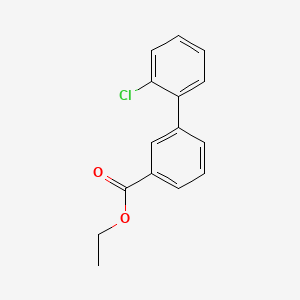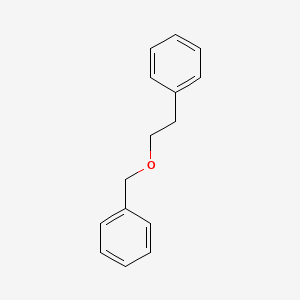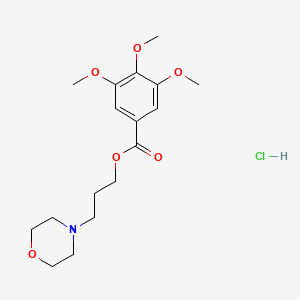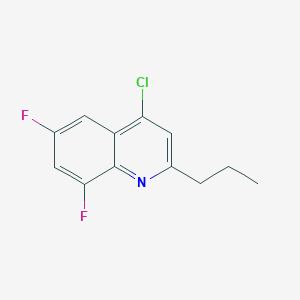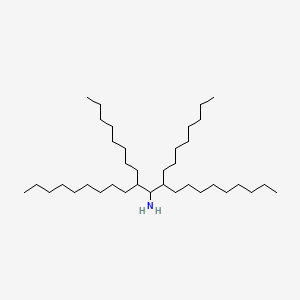
10,12-Dioctylhenicosan-11-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,12-Dioctylhenicosan-11-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms This particular compound features a long carbon chain with octyl groups attached at the 10th and 12th positions, and an amine group at the 11th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Dioctylhenicosan-11-amine can be achieved through several methods. One common approach involves the reductive amination of a corresponding ketone or aldehyde with an amine source. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
10,12-Dioctylhenicosan-11-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
10,12-Dioctylhenicosan-11-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for biologically active molecules.
Mécanisme D'action
The mechanism of action of 10,12-Dioctylhenicosan-11-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
10,12-Dioctylhenicosan-11-amine: Unique due to its specific substitution pattern and long carbon chain.
10,12-Dioctylhenicosan-11-ol: Similar structure but with a hydroxyl group instead of an amine.
10,12-Dioctylhenicosan-11-carboxylic acid: Contains a carboxyl group instead of an amine.
Uniqueness
This compound stands out due to its specific functional group and substitution pattern, which confer unique chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C37H77N |
|---|---|
Poids moléculaire |
536.0 g/mol |
Nom IUPAC |
10,12-dioctylhenicosan-11-amine |
InChI |
InChI=1S/C37H77N/c1-5-9-13-17-21-25-29-33-35(31-27-23-19-15-11-7-3)37(38)36(32-28-24-20-16-12-8-4)34-30-26-22-18-14-10-6-2/h35-37H,5-34,38H2,1-4H3 |
Clé InChI |
DDFHSPIMXSEXMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC)C(C(CCCCCCCC)CCCCCCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


